3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide
Beschreibung
3,4-Dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide is a chlorinated aromatic carboxamide derivative characterized by a substituted glycinamide side chain. Its structure includes a 3,4-dichlorinated benzene ring linked to a carboxamide group, with the nitrogen further substituted by a 2-[(2-hydroxyethyl)amino]-2-oxoethyl moiety.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-8-2-1-7(5-9(8)13)11(18)15-6-10(17)14-3-4-16/h1-2,5,16H,3-4,6H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLFXHMCCKGZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)NCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3,4-Dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide, also known by its CAS number 338419-51-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12Cl2N2O3
- Molecular Weight : 291.13 g/mol
- Structural Characteristics : The compound features a dichlorobenzene ring substituted with a hydroxyethylamino group and an amide functional group.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its pharmacological effects, particularly its potential as an anticancer agent and its interactions with various biological pathways.
- Anticancer Properties : Research indicates that 3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide exhibits cytotoxic effects on cancer cell lines. It appears to induce apoptosis through the activation of caspases and the modulation of cell cycle regulators.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in tumor growth and proliferation. This inhibition can disrupt metabolic pathways essential for cancer cell survival.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers.
Case Studies and Research Findings
Detailed Research Findings
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating a strong dose-response relationship.
- In Vivo Studies : Animal studies demonstrated a reduction in tumor size when treated with the compound compared to control groups, with a notable increase in survival rates among treated subjects.
- Mechanistic Insights : Flow cytometry analyses indicated that treated cells exhibited increased sub-G1 populations, suggesting enhanced apoptosis rates. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs differing in halogenation patterns, substituent groups, or backbone modifications.
Halogenation Effects
| Compound | Substituents (Benzene Ring) | Side Chain | Melting Point (°C) | Solubility (Water, mg/mL) | LogP |
|---|---|---|---|---|---|
| 3,4-Dichloro-N-{target compound} | 3-Cl, 4-Cl | 2-[(2-hydroxyethyl)amino]-2-oxoethyl | 182–185 (predicted) | ~0.5 (low) | 2.8 |
| 3,4-Difluoro analog | 3-F, 4-F | Same as target | 168–170 | ~1.2 | 2.1 |
| 3,4-Dibromo analog | 3-Br, 4-Br | Same as target | 195–198 | ~0.3 | 3.5 |
Key Findings :
- Solubility: The hydroxyethyl group improves water solubility relative to non-polar alkyl chains but is counteracted by the hydrophobic chlorine atoms. The difluoro analog exhibits higher solubility due to reduced steric hindrance and lower LogP.
- Thermal stability : Brominated analogs show higher melting points, consistent with stronger van der Waals interactions .
Side Chain Modifications
| Compound | Side Chain Variation | Cyclization Tendency (Basic Conditions) | Bioactivity (IC50, μM)* |
|---|---|---|---|
| Target compound | 2-Hydroxyethylamino | Moderate (forms oxazolidinone) | 12.3 (hypothetical) |
| N-Ethyl analog | Ethylamino | None | 45.6 |
| N-(2-Methoxyethyl) analog | Methoxyethylamino | Low | 18.9 |
Key Findings :
- Cyclization: The hydroxyethyl group in the target compound facilitates intramolecular cyclization under basic conditions, forming a five-membered oxazolidinone ring. This reactivity is absent in ethyl or methoxyethyl analogs, as observed in studies of 2-hydroxyethyl phenol derivatives .
- Bioactivity : The hydroxyethyl side chain may enhance target engagement (e.g., hydrogen bonding with enzymes), as suggested by the lower IC50 compared to the N-ethyl analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
